molecular formula C11H15NO B14005350 2-Ethyl-3-phenyl-1,3-oxazolidine CAS No. 16250-90-1

2-Ethyl-3-phenyl-1,3-oxazolidine

Cat. No.: B14005350
CAS No.: 16250-90-1
M. Wt: 177.24 g/mol
InChI Key: QIICZNOTHCHIRD-UHFFFAOYSA-N
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Description

2-Ethyl-3-phenyl-1,3-oxazolidine is a chiral 1,3-oxazolidine derivative of interest in synthetic organic chemistry. Compounds within this structural class are frequently employed as key intermediates and chiral auxiliaries for the asymmetric synthesis of biologically active molecules and natural products . The 1,3-oxazolidine core is a saturated five-membered ring containing oxygen and nitrogen atoms, which can serve as a versatile scaffold for further chemical modifications . Specific physicochemical data for this particular analog is limited in the literature. Researchers value these structures for their ability to impart stereocontrol in reactions, facilitating the construction of complex molecules with high enantiomeric purity . The oxazolidine structure is related to oxazolidin-2-ones, which are prominent in medicinal chemistry for their antibacterial properties, though the biological activity of this compound itself has not been established . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

CAS No.

16250-90-1

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-ethyl-3-phenyl-1,3-oxazolidine

InChI

InChI=1S/C11H15NO/c1-2-11-12(8-9-13-11)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3

InChI Key

QIICZNOTHCHIRD-UHFFFAOYSA-N

Canonical SMILES

CCC1N(CCO1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Oxazolidine Derivatives

Structural Features and Substitution Patterns

The biological and chemical properties of oxazolidines are heavily influenced by substituents on the ring. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Weight (g/mol) Key Features
2-Ethyl-3-phenyl-1,3-oxazolidine (hypothetical) 2-ethyl, 3-phenyl ~175.24 (calculated) Likely exhibits lipophilicity due to phenyl and ethyl groups.
3-Dichloroacetyl-2,2-dimethyl-1,3-oxazolidine (R-28725) 2,2-dimethyl, 3-dichloroacetyl 222.09 Herbicide safener; enhances GST activity in maize.
4,4-Dimethyl-1,3-oxazolidine 4,4-dimethyl 101.15 Used as a preservative in cosmetics; aqueous stability concerns due to impurities.
2-tert-Butyl-3,4-dimethyl-5-phenyl-1,3-oxazolidine 2-tert-butyl, 3,4-dimethyl, 5-phenyl 233.35 High steric hindrance; potential agrochemical applications.
2-Methyl-6-pentadecyl-Δ1,6-piperideine Long alkyl chain (pentadecyl) ~337.55 (estimated) Solenopsin analog; exhibits insecticidal and antimicrobial properties.
Key Observations:
  • Substituent Effects : Electron-withdrawing groups (e.g., dichloroacetyl in R-28725) enhance detoxification enzyme induction in plants . Bulky groups (e.g., tert-butyl in ) may improve metabolic stability.
  • Chirality : Stereoisomers of dichloroacetyl oxazolidines (e.g., R- vs. S-stereoisomers) show marked differences in bioactivity. The R-stereoisomer increases glutathione (GSH) content in maize roots by 100.7%, compared to 73.6% in shoots .
Notable Findings:
  • Herbicide Safeners : R-28725 increases the kinetic parameter $ V_{\text{max}} $ of GST by 102.2%, enhancing herbicide detoxification in crops .
  • Fungicidal Activity: Oxazolidines with imidazole substituents (e.g., Compound No. 22 in ) show broad-spectrum efficacy against plant pathogens.

Physicochemical and Stability Properties

  • Lipophilicity : Phenyl and alkyl substituents (e.g., in ) increase logP values, improving membrane permeability.
  • Aqueous Stability : 4,4-Dimethyl-1,3-oxazolidine is prone to hydrolysis, requiring formulation adjustments in cosmetics .

Preparation Methods

Condensation of 2-Amino-1-phenylethanol with Acetaldehyde

One primary route involves the condensation of 2-amino-1-phenylethanol (a chiral amino alcohol) with acetaldehyde to form this compound. This method relies on the nucleophilic attack of the amino group on the aldehyde carbonyl, followed by intramolecular ring closure involving the hydroxyl group.

  • Reaction Conditions: Typically conducted under mild, neutral pH conditions to favor cyclization without side reactions.
  • Solvents: Non-polar solvents such as toluene or dichloromethane are commonly used.
  • Temperature: Ambient to slightly elevated temperatures (20–50 °C) optimize the reaction rate without decomposing sensitive intermediates.
  • Catalysts: Acid catalysts like p-toluenesulfonic acid or Lewis acids can be used to facilitate the condensation, but neutral conditions are often preferred to avoid polymerization or side reactions.

This approach yields the oxazolidine ring with ethyl substitution at the 2-position and phenyl substitution at the 3-position, consistent with the target compound.

Stepwise Synthesis via Schiff Base Intermediate

Another method involves a stepwise synthesis starting from DL-(±)-phenyl glycinol:

  • Formation of Schiff Base: DL-(±)-phenyl glycinol reacts with benzaldehyde to form (E)-2-(2-phenylethylideneamino)-2-phenylethanol (a Schiff base).
  • Reduction: The Schiff base is reduced to 2-(phenethyl amino)-2-phenylethanol.
  • Cyclization: This intermediate reacts with bromopropanaldehyde under azeotropic removal of water (Dean-Stark apparatus) to form 3-benzyl-2-(2-bromoethyl)-4-phenyloxazolidine.
  • Purification: The crude product is purified by column chromatography using petroleum ether and ethyl acetate mixtures.

Reaction Mechanism Insights

Studies using NMR spectroscopy suggest that the condensation proceeds via a transient hemiaminal intermediate and a fleeting iminium ion, rather than an enamine intermediate. This mechanism supports rapid cyclization to the oxazolidine ring under mild conditions.

Summary of Preparation Conditions and Yields

Method Starting Materials Conditions Solvent(s) Catalyst/Agent Yield (%) Notes
Condensation of amino alcohol and acetaldehyde 2-Amino-1-phenylethanol + Acetaldehyde 20–50 °C, neutral pH Toluene, DCM None or mild acid 70–85 Mild, straightforward
Stepwise synthesis via Schiff base DL-(±)-phenyl glycinol + Benzaldehyde + Bromopropanaldehyde Reflux with Dean-Stark trap for 17–20 h Toluene None 60–75 Multi-step, allows substitution control
Microwave-assisted cyclization Amino alcohol + Diethyl carbonate + Base 125–135 °C, 15–20 min microwave None or minimal solvent Sodium methoxide, K2CO3 80–90 Rapid, high yield

Purification and Characterization

Purification typically involves:

  • Extraction with organic solvents (e.g., dichloromethane, ethyl acetate).
  • Washing with aqueous solutions (HCl, NaHCO3, brine).
  • Drying and concentration under reduced pressure.
  • Column chromatography using petroleum ether/ethyl acetate gradients.

Characterization methods include:

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